molecular formula C20H21N5 B2956619 N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-74-5

N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2956619
CAS RN: 866843-74-5
M. Wt: 331.423
InChI Key: WGMZUYJZDSJNPG-UHFFFAOYSA-N
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . These compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .


Synthesis Analysis

Triazoloquinazolines can be synthesized through various methods. One common method involves the nucleophilic substitution reaction of a starting material with different aryl amines . The starting material can be synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines consists of a triazole ring fused with a quinazoline ring . The triazole ring contains two carbon and three nitrogen atoms, while the quinazoline ring is a bicyclic compound containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Antihistaminic Activity

  • A study detailed the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H(1)-antihistaminic activity in guinea pigs, with one compound showing comparable potency to chlorpheniramine maleate but with reduced sedation, suggesting potential as new H1-antihistaminic agents (Alagarsamy et al., 2008).

Anticancer Activity

  • Research into the synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas revealed several compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Molecular Rearrangements

  • A paper discussed the preparation of [1,2,4]triazoloquinazolinium betaines and explored the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines, contributing to the understanding of their chemical properties and reactions (Crabb et al., 1999).

Tubulin Polymerization Inhibition

  • Another investigation synthesized triazoloquinazolinone-based compounds that act as tubulin polymerization inhibitors and vascular disrupting agents. Some compounds showed potent anticancer activity across a variety of cancer cell lines, indicating their potential as therapeutic agents (Driowya et al., 2016).

Mechanism of Action

Future Directions

Given the potential biological activities of triazoloquinazolines, future research could focus on synthesizing new derivatives and testing their biological activities . This could lead to the development of new therapeutic agents.

properties

IUPAC Name

N-butyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-3-4-13-21-19-16-7-5-6-8-17(16)25-20(22-19)18(23-24-25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMZUYJZDSJNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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